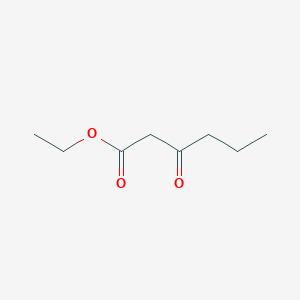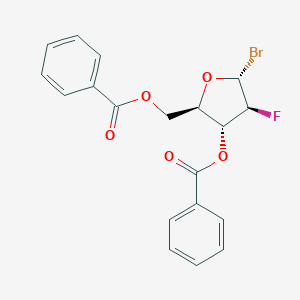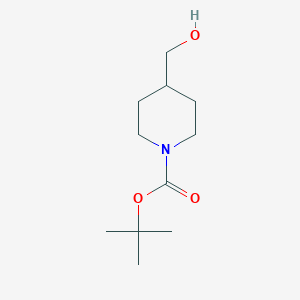
N-Boc-4-哌啶甲醇
概述
描述
N-Boc-4-piperidinemethanol is an organic compound with a molecular formula of C10H19NO2. It is a colorless liquid with a boiling point of 175 °C and a melting point of -20 °C. It is a derivative of piperidine, a cyclic amine, with a methyl group attached to the nitrogen atom. N-Boc-4-piperidinemethanol is used in the synthesis of a variety of organic molecules and is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
科学研究应用
乙酰胆碱酯酶 (AChE) 抑制剂
N-Boc-4-哌啶甲醇是一种抑制乙酰胆碱酯酶 (AChE) 的化合物,该酶对神经功能至关重要。 它常用于阿尔茨海默病相关研究 .
与表皮生长因子受体 (EGFR) 的结合
该化合物是一种姜黄素类似物,它与表皮生长因子受体 (EGFR) 结合,阻止配体的结合。 体外研究表明,它可以抑制肿瘤生长并在癌细胞中诱导凋亡 .
缓心剂的合成
N-Boc-4-哌啶甲醇参与缓心剂的合成,缓心剂是减慢心率的药物。 这使得它在心血管研究中很有价值 .
各种衍生物的合成
该化合物用于合成各种衍生物,包括 5-甲氧基-4-(1-甲基哌啶-4-基甲氧基)-2-硝基苯甲酸甲酯和 N-Boc-4-哌啶甲醛 .
结核病研究
N-Boc-4-哌啶甲醇用于结核病研究。 它参与了对细胞膜中电子传递链的研究,该链对结核分枝杆菌的长期生存至关重要 .
PROTAC 开发
叔丁基 4-(羟甲基)哌啶-1-羧酸酯是用于开发靶向蛋白质降解的蛋白水解靶向嵌合体 (PROTAC) 的半柔性连接体的有用试剂 .
作用机制
Target of Action
The primary target of N-Boc-4-piperidinemethanol is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, N-Boc-4-piperidinemethanol increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
N-Boc-4-piperidinemethanol acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in an increased concentration of acetylcholine at synapses, leading to prolonged cholinergic effects .
Biochemical Pathways
The inhibition of AChE by N-Boc-4-piperidinemethanol affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter essential for many functions in the body, including muscle contraction and memory processing. By inhibiting AChE, N-Boc-4-piperidinemethanol disrupts the normal functioning of this pathway, leading to an accumulation of acetylcholine .
Result of Action
The inhibition of AChE by N-Boc-4-piperidinemethanol leads to an increase in acetylcholine levels, which can have various effects at the molecular and cellular levels. For instance, it can enhance neurotransmission in cholinergic neurons, potentially affecting processes such as learning and memory . Moreover, it has been suggested that N-Boc-4-piperidinemethanol could be used to study Alzheimer’s Disease .
安全和危害
生化分析
Biochemical Properties
N-Boc-4-piperidinemethanol is known to be an acetylcholinesterase (AChE) inhibitor . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, N-Boc-4-piperidinemethanol increases the concentration of acetylcholine, thereby enhancing cholinergic transmission .
Cellular Effects
In vitro studies have shown that N-Boc-4-piperidinemethanol can inhibit tumor growth and induce apoptosis in cancer cells . This could be due to its ability to bind to the epidermal growth factor receptor (EGFR) and prevent the binding of ligands . EGFR is often overexpressed in various types of cancers, and its activation leads to cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of N-Boc-4-piperidinemethanol involves its interaction with the acetylcholinesterase enzyme. By inhibiting this enzyme, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can enhance cholinergic transmission, which is involved in many physiological processes, including muscle contraction, heart rate, memory, and learning .
Temporal Effects in Laboratory Settings
Given its role as an acetylcholinesterase inhibitor, it is likely that its effects would be observed shortly after administration and would persist as long as the drug remains in the system .
Dosage Effects in Animal Models
As with any drug, it is likely that its effects would vary with dosage, with higher doses potentially leading to more pronounced effects or even toxicity .
Metabolic Pathways
Given its role as an acetylcholinesterase inhibitor, it is likely involved in the cholinergic pathway .
Transport and Distribution
Given its molecular structure, it is likely that it can cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its role as an acetylcholinesterase inhibitor, it is likely that it localizes to synapses, where acetylcholinesterase is found .
属性
IUPAC Name |
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEDVGRUGMPBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377291 | |
| Record name | N-Boc-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123855-51-6 | |
| Record name | N-Boc-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N-Boc-4-piperidinemethanol in the synthesis of GDC-0310?
A1: N-Boc-4-piperidinemethanol is a crucial building block in the synthesis of GDC-0310. It participates in a regioselective aromatic nucleophilic substitution (SNAr) reaction with 1-chloro-2,4-difluorobenzene. [] This reaction is the first step in building the complex piperidine structure that ultimately becomes part of the GDC-0310 molecule. The Boc protecting group on the nitrogen atom of N-Boc-4-piperidinemethanol is strategically important to ensure regioselectivity and prevent unwanted side reactions during the SNAr reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


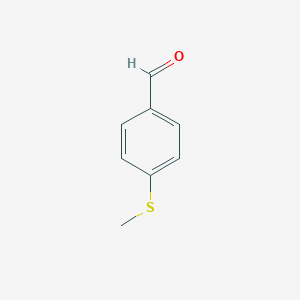
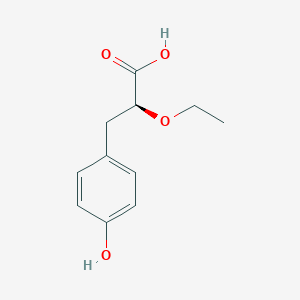
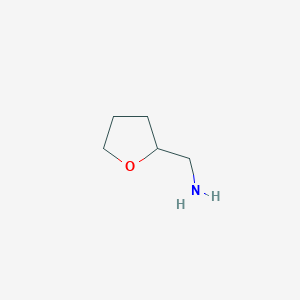
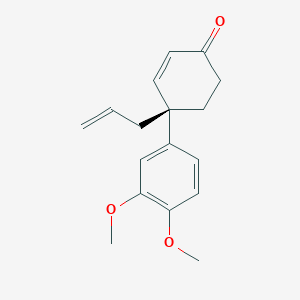
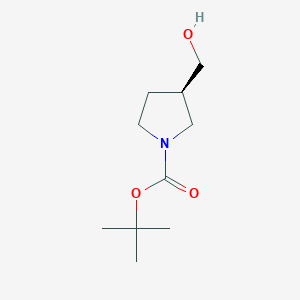
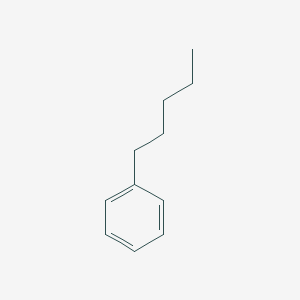
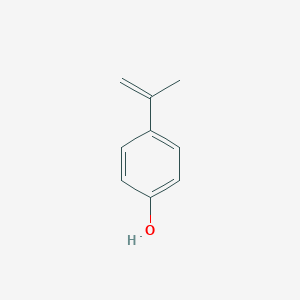
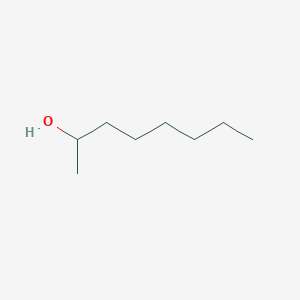

![2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B43109.png)
